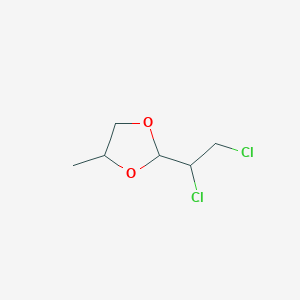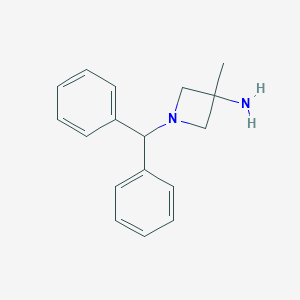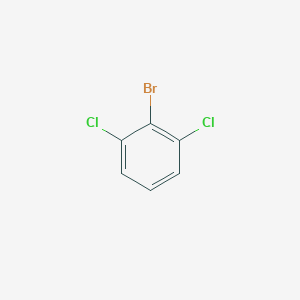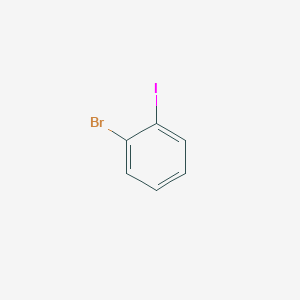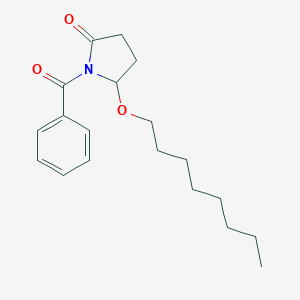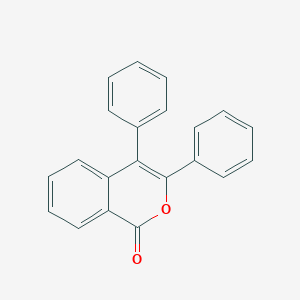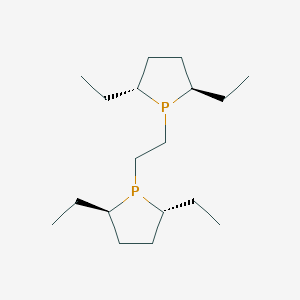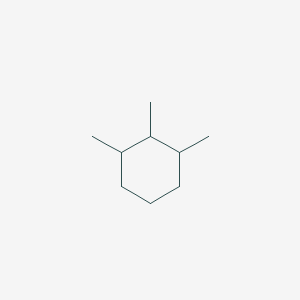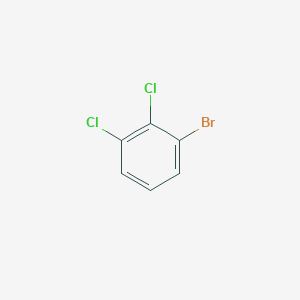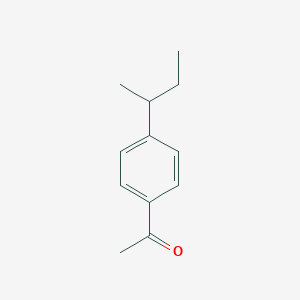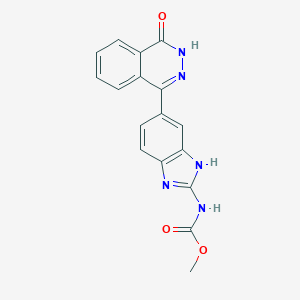
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
Mechanism Of Action
The mechanism of action of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclic nucleotide phosphodiesterase. This inhibition results in an increase in the levels of cyclic nucleotides, which play important roles in various physiological processes, including cell proliferation and apoptosis.
Biochemical And Physiological Effects
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to an increase in the levels of cyclic nucleotides. This increase in cyclic nucleotide levels can have various physiological effects, including the regulation of cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the use of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in scientific research. One future direction is to investigate its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Another future direction is to study its effects on different cell types and in different physiological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has shown promising results in various scientific studies. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for researchers studying enzyme kinetics. Further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester involves a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 5(6)-phthalazinone-2-carboxylic acid. The second step involves the reaction of 5(6)-phthalazinone-2-carboxylic acid with methyl isocyanate in the presence of a catalyst. This reaction results in the formation of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester.
Scientific Research Applications
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has shown potential applications in scientific research. It has been used in various studies to investigate the mechanism of action of different drugs and to study the physiological and biochemical effects of different compounds. This compound has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It has also been used to study the effects of different compounds on cell proliferation and apoptosis.
properties
CAS RN |
138525-71-0 |
|---|---|
Product Name |
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester |
Molecular Formula |
C17H13N5O3 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
methyl N-[6-(4-oxo-3H-phthalazin-1-yl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13N5O3/c1-25-17(24)20-16-18-12-7-6-9(8-13(12)19-16)14-10-4-2-3-5-11(10)15(23)22-21-14/h2-8H,1H3,(H,22,23)(H2,18,19,20,24) |
InChI Key |
RUTAYAFBXACDGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Other CAS RN |
138525-71-0 |
synonyms |
5(6)-1(2H)-phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester 5-PBIC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



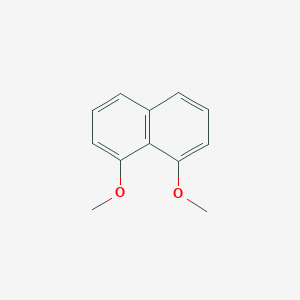
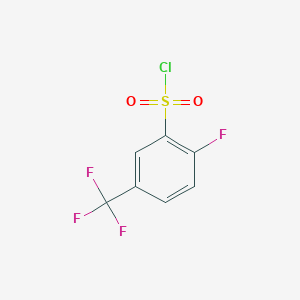
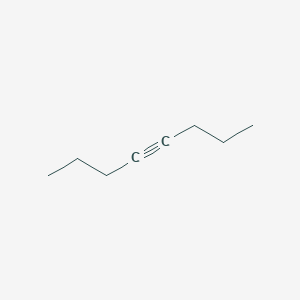
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)
